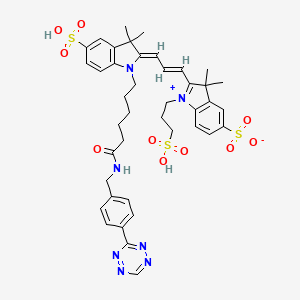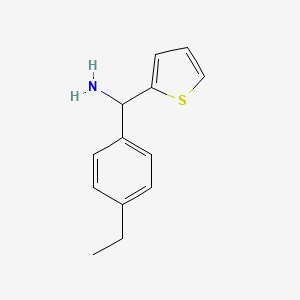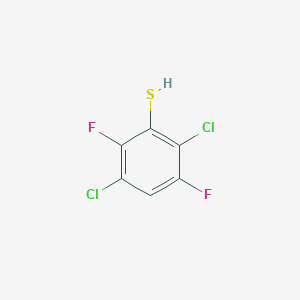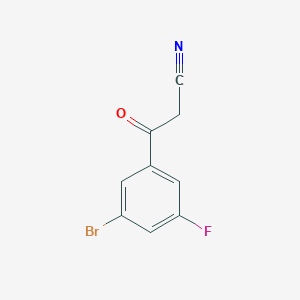
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions may target the purine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes and potential therapeutic targets.
Medicine
In medicine, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, particularly in the formulation of antiviral drugs and chemotherapeutic agents.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It may target specific enzymes involved in DNA or RNA synthesis, thereby inhibiting viral replication or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog.
Ganciclovir: Another antiviral compound with a similar structure.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C12H18N6O3 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4,4-dimethyloxolan-3-ol |
InChI |
InChI=1S/C12H18N6O3/c1-12(2)7(20)5(3-19)21-10(12)18-4-15-6-8(13)16-11(14)17-9(6)18/h4-5,7,10,19-20H,3H2,1-2H3,(H4,13,14,16,17)/t5-,7-,10-/m1/s1 |
InChI Key |
LSECKSJDFOAUKI-VISXPRAWSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O)C |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-](/img/structure/B12836314.png)

![5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole](/img/structure/B12836331.png)


![(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol](/img/structure/B12836347.png)


![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)


